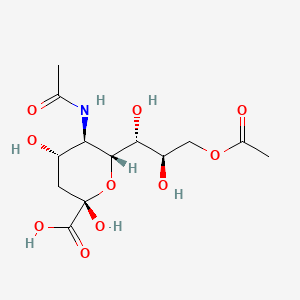

N-Acetyl-9-O-acetylneuraminic acid

説明

N-Acetyl-9-O-acetylneuraminic acid is a sialic acid produced by sialate 9-O-lactoyltransferases . It is a major component of glycoconjugates such as glycolipids, glycoproteins, and proteoglycans where it confers selective binding characteristics to the glycosylated component .

Synthesis Analysis

The synthesis of N-Acetyl-9-O-acetylneuraminic acid involves enzymatic processes. HPLC-mass spectrometry (MS) analysis has been performed using a Rezex-Monosaccharide H column with a mobile phase flow rate of 0.4 ml min .Molecular Structure Analysis

The molecular formula of N-Acetyl-9-O-acetylneuraminic acid is C13H21NO10. Its average mass is 351.306 Da and its monoisotopic mass is 351.116547 Da . A study on the conformation and intramolecular interaction analysis of the N-acetyl-9-O-acetylneuraminic acid-containing ganglioside GD1a was conducted .Chemical Reactions Analysis

N-acetylneuraminate 7-O (or 9-O)-acetyltransferase is an enzyme that catalyzes the chemical reaction acetyl-CoA + N-acetylneuraminate CoA + N-acetyl-7-O (or 9-O)-acetylneuraminate .Physical And Chemical Properties Analysis

N-Acetyl-9-O-acetylneuraminic acid has a density of 1.6±0.1 g/cm3, a boiling point of 757.8±60.0 °C at 760 mmHg, and a flash point of 412.1±32.9 °C . It has 11 H bond acceptors, 6 H bond donors, and 7 freely rotating bonds .科学的研究の応用

1. Role in Glycan Chemistry

N-Acetyl-9-O-acetylneuraminic acid plays a significant role in the study of glycan chemistry. It's involved in the spontaneous migration of acetyl groups between hydroxyl groups of neuraminic acids, a process important for understanding the biosynthesis of O-acetylated sialic acids (Kamerling et al., 1987).

2. Infection and Cell Interaction Studies

This compound is crucial in understanding how certain viruses, like the bovine coronavirus, interact with and infect cells. It serves as a receptor determinant, crucial for the virus's ability to initiate infection in cultured cells (Schultze & Herrler, 1992).

3. Biochemical Analysis and Disease Biomarkers

N-Acetyl-9-O-acetylneuraminic acid is a potential biomarker in the analysis of diseases like cancer and cardiovascular disease. Its derivatives, like Neu5,9Ac2, have been identified as biomarkers for certain cancers (Cheeseman et al., 2021).

4. Glycan Microarray Studies

It's used in glycan microarray studies to understand its effects on biological phenomena such as immune responses and cellular apoptosis. This research is pivotal for developing stable sialic acid derivatives for further study (Khedri et al., 2017).

5. Conformational Analysis in Glycobiology

N-Acetyl-9-O-acetylneuraminic acid is central to conformational analysis in glycobiology, especially in understanding how structural modifications affect glycosidic dihedral angles and secondary structures of glycans (Li et al., 2020).

6. Neuraminic Acid Biosynthesis

This compound is also essential in studying the biosynthesis pathways of sialic acids in different organisms, including humans and bacteria. It's involved in understanding how enzymes like NeuNAc synthase function in these pathways (Hao et al., 2005).

作用機序

将来の方向性

The extensive applications of N-Acetyl-9-O-acetylneuraminic acid in the food, cosmetic, and pharmaceutical industries make large-scale production of this chemical desirable . Challenges such as screening and engineering of key enzymes, identifying exporters of intermediates and N-Acetyl-9-O-acetylneuraminic acid, and balancing cell growth and biosynthesis need to be addressed .

特性

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO10/c1-5(15)14-9-7(17)3-13(22,12(20)21)24-11(9)10(19)8(18)4-23-6(2)16/h7-11,17-19,22H,3-4H2,1-2H3,(H,14,15)(H,20,21)/t7-,8+,9+,10+,11+,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWZBRWKDRMPAS-GRRZBWEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971088 | |

| Record name | 9-O-Acetyl-3,5-dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-9-O-acetylneuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N-Acetyl-9-O-acetylneuraminic acid | |

CAS RN |

55717-54-9 | |

| Record name | 9-O-Acetyl-N-acetylneuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055717549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-O-Acetyl-3,5-dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetyl-9-O-acetylneuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

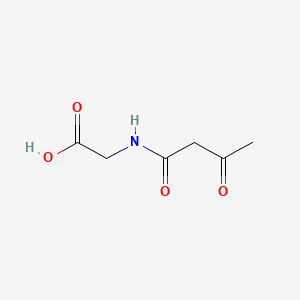

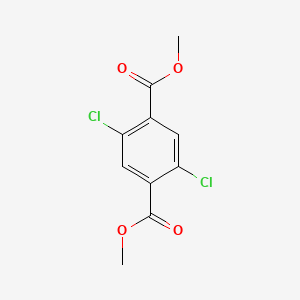

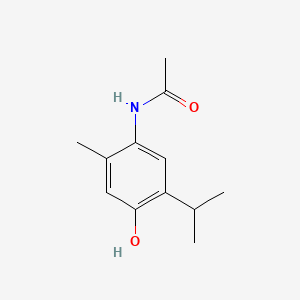

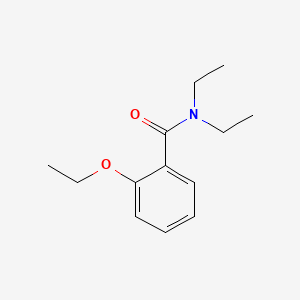

Feasible Synthetic Routes

Q & A

A: N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2) acts as a receptor determinant for several viruses, including influenza C virus [, ] and bovine coronavirus [, ]. The interaction occurs through the viral hemagglutinin-esterase (HE) protein, which specifically binds to Neu5,9Ac2 present on the surface of host cells [, , ]. This binding initiates viral attachment and subsequent entry into the host cell, leading to infection [, ].

A: While the provided papers do not explicitly state the molecular formula and weight of Neu5,9Ac2, they extensively discuss its structure. Neu5,9Ac2 is a modified sialic acid with an O-acetyl group at the C-9 position of the N-acetylneuraminic acid molecule [, , , ].

ANone: The provided papers primarily focus on the biological roles and interactions of Neu5,9Ac2. They do not contain detailed information regarding its material compatibility or stability under various conditions outside of biological contexts.

A: Yes, one study utilized molecular dynamics (MD) simulations to analyze the conformation and intramolecular interactions of Neu5,9Ac2 within the ganglioside GD1a []. These simulations provided insights into the spatial extension and mobility of the carbohydrate chain containing Neu5,9Ac2 and its recognition by a human antibody []. The study highlighted the role of the 9-O-acetyl group in mediating interactions with proteins specific for 9-O-acetylated sialic acids [].

ANone: The focus of the provided research is on the biological role of Neu5,9Ac2, not its stability or formulation for therapeutic purposes. Therefore, information regarding these aspects is not available.

ANone: The provided research papers primarily focus on the biochemical and biological aspects of Neu5,9Ac2 and do not cover SHE (Safety, Health, and Environment) regulations.

ANone: The provided research focuses on understanding the role of Neu5,9Ac2 as a viral receptor and its interaction with viral proteins. There is no mention of its use as a therapeutic agent, thus no data on its PK/PD properties is available.

ANone: The provided research doesn't explore the therapeutic potential of Neu5,9Ac2, hence no data is available regarding its in vitro or in vivo efficacy.

ANone: Resistance mechanisms, in this context, generally refer to the ability of viruses to evade or overcome the inhibitory effects of antiviral drugs. Since Neu5,9Ac2 is a natural cellular component and not a drug, the concept of resistance is not applicable in this case.

ANone: The available research papers do not discuss the toxicological profile or safety of Neu5,9Ac2. This is because the focus is on its role as a viral receptor, not its potential use as a drug.

ANone: This information is not relevant as the provided research focuses on Neu5,9Ac2 as a natural receptor for viruses, not as a drug target or therapeutic agent.

A: Research has shown increased levels of 9-O-acetylated gangliosides, particularly 9-O-acetyl GD3, in basal cell carcinomas []. These molecules can potentially serve as tumor-associated antigens or markers for diagnostic purposes [].

ANone: Several analytical techniques have been employed for the characterization and quantification of Neu5,9Ac2 and related compounds. These include:

- Thin-layer chromatography (TLC): This technique is used to separate and identify different sialic acid species, including Neu5,9Ac2, based on their different migration rates on a stationary phase [, ].

- High-performance liquid chromatography (HPLC): HPLC offers a higher resolution separation of sialic acids, enabling more precise quantification and identification [, , , , ]. It is often coupled with fluorescence detection for enhanced sensitivity [, , ].

- Gas-liquid chromatography-mass spectrometry (GLC-MS): This technique is highly sensitive and specific, allowing for the identification and quantification of even trace amounts of sialic acids, including Neu5,9Ac2, based on their mass-to-charge ratios [, , ].

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed structural information about sialic acids, including Neu5,9Ac2, by analyzing the magnetic properties of their atomic nuclei [, , ].

- Virus binding assays: These assays utilize the specific binding of influenza C virus or bovine coronavirus to Neu5,9Ac2 to detect and quantify this sialic acid on cell surfaces or in purified glycoproteins [, , , ].

ANone: The provided research papers do not contain information about the environmental impact or degradation of Neu5,9Ac2.

ANone: The provided research papers primarily focus on the biological aspects of Neu5,9Ac2, and information on its dissolution and solubility is not available.

ANone: Research on Neu5,9Ac2 has progressed alongside our understanding of sialic acids and their biological roles. Key milestones include:

- Identification of Neu5,9Ac2 as a receptor determinant for influenza C virus: This discovery highlighted the significance of O-acetylated sialic acids in viral pathogenesis [].

- Discovery of the receptor-destroying enzyme (sialate-9-O-acetylesterase) in influenza C virus: This finding further emphasized the importance of sialic acid modification in the viral life cycle [].

- Identification of Neu5,9Ac2 as a receptor for bovine coronavirus: This discovery expanded the role of Neu5,9Ac2 in viral infections beyond influenza C virus [].

- Structural and functional characterization of viral sialate-O-acetylesterases: These studies provided insights into the mechanism of action of these enzymes and their role in viral entry and egress [, , , , ].

- Molecular dynamics simulations of Neu5,9Ac2-containing molecules: These studies helped elucidate the conformational dynamics and interactions of Neu5,9Ac2 with its binding partners, providing a deeper understanding of its molecular recognition [].

ANone: Yes, research on Neu5,9Ac2 involves a multidisciplinary approach, drawing upon expertise from various fields such as:

- Virology: Understanding the role of Neu5,9Ac2 as a viral receptor is crucial for developing antiviral therapies and vaccines [, , , ].

- Glycobiology: Characterizing the structure, biosynthesis, and biological functions of Neu5,9Ac2 contributes to our knowledge of sialic acid diversity and its implications in various cellular processes [, , ].

- Immunology: Investigating the potential role of Neu5,9Ac2-containing gangliosides as tumor-associated antigens could lead to novel diagnostic and therapeutic strategies for cancer [].

- Biochemistry: Studying the enzymatic activity and substrate specificity of viral sialate-O-acetylesterases provides insights into the mechanisms of enzyme catalysis and substrate recognition [, , , ].

- Structural Biology: Determining the crystal structures of viral proteins that interact with Neu5,9Ac2, such as the HE protein, can aid in the design of antivirals targeting these interactions [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。